molecular formula C23H18N4O2 B11104631 5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide CAS No. 300862-22-0

5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide

Cat. No.: B11104631
CAS No.: 300862-22-0
M. Wt: 382.4 g/mol
InChI Key: RGVSWOHNFNYGFP-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide is a complex organic compound that features an oxazole ring, a phenyl group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the phenyl and azo groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Oxazole Ring Formation: The oxazole ring can be synthesized by reacting an α-haloketone with a nitrile in the presence of a base.

    Phenyl Group Introduction: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction.

    Azo Linkage Formation: The azo linkage is formed by diazotization of an aromatic amine followed by coupling with another aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The azo linkage and oxazole ring play crucial roles in its bioactivity, enabling it to interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-4-carboxamide is unique due to its combination of an oxazole ring, phenyl groups, and an azo linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

300862-22-0

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H18N4O2/c1-16-21(22(27-29-16)17-8-4-2-5-9-17)23(28)24-18-12-14-20(15-13-18)26-25-19-10-6-3-7-11-19/h2-15H,1H3,(H,24,28)

InChI Key

RGVSWOHNFNYGFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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